![molecular formula C75H62 B12612018 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene]) CAS No. 875574-51-9](/img/structure/B12612018.png)
2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) is a complex organic compound known for its unique structural properties. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s structure allows for efficient charge transport and light emission, making it a valuable material in advanced technological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) typically involves multiple steps, starting with the preparation of the fluorene core. One common method involves the bromination of 9,9-dihexylfluorene to produce 2,7-dibromo-9,9-dihexylfluorene . This intermediate is then subjected to a Suzuki coupling reaction with a suitable boronic acid derivative to form the final product . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction conditions. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of hydrofluorene derivatives.
Substitution: Halogenation and other substitution reactions can be performed using reagents such as bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (bromine, chlorine) in the presence of catalysts like iron or aluminum chloride.
Major Products
Applications De Recherche Scientifique
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for drug delivery systems and photodynamic therapy.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) involves its ability to efficiently transport charge and emit light. The compound’s unique structure allows for the delocalization of electrons, facilitating efficient charge transport. In OLEDs, the compound acts as a host material, transferring energy to dopant molecules, which then emit light. The molecular targets and pathways involved include the interaction with electron and hole transport layers, leading to the recombination of charge carriers and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9,9-dihexylfluorene: A precursor in the synthesis of the target compound.
9,9-Dihexylfluorene-2,7-diboronic acid: Another related compound used in similar applications.
Uniqueness
What sets 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9’-spirobi[fluorene]) apart is its enhanced stability and efficiency in charge transport and light emission. Its unique spirobi[fluorene] structure provides superior thermal and photochemical stability, making it a preferred choice for high-performance optoelectronic devices.
Propriétés
Numéro CAS |
875574-51-9 |
|---|---|
Formule moléculaire |
C75H62 |
Poids moléculaire |
963.3 g/mol |
Nom IUPAC |
2-[9,9-dihexyl-7-(9,9'-spirobi[fluorene]-2-yl)fluoren-2-yl]-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C75H62/c1-3-5-7-21-43-73(44-22-8-6-4-2)69-45-49(51-37-41-61-57-27-13-19-33-67(57)74(71(61)47-51)63-29-15-9-23-53(63)54-24-10-16-30-64(54)74)35-39-59(69)60-40-36-50(46-70(60)73)52-38-42-62-58-28-14-20-34-68(58)75(72(62)48-52)65-31-17-11-25-55(65)56-26-12-18-32-66(56)75/h9-20,23-42,45-48H,3-8,21-22,43-44H2,1-2H3 |
Clé InChI |
WTGYLPYFFQLHJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=C1C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


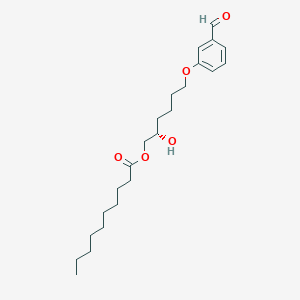
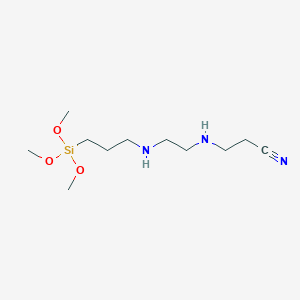
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
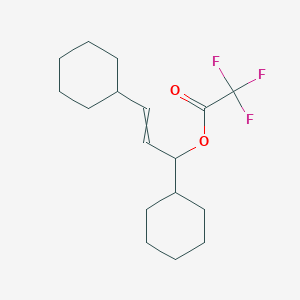
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
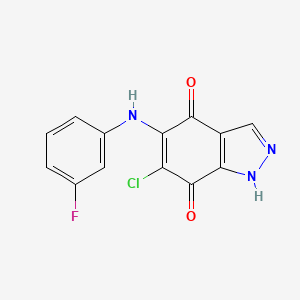
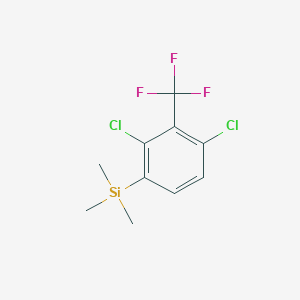
![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
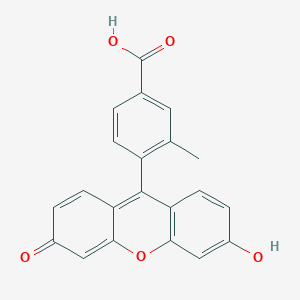
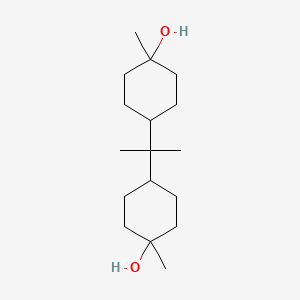
![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)

![3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12612015.png)
